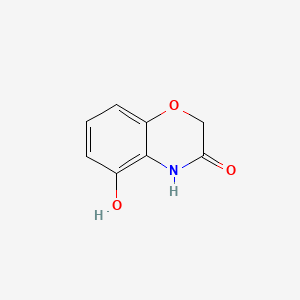

5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-2-1-3-6-8(5)9-7(11)4-12-6/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBZJDZYVVGTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672036 | |

| Record name | 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177210-33-2 | |

| Record name | 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177210-33-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, a significant benzoxazinoid derivative, in the plant kingdom. The document details its presence, primarily as a glucoside, in specific plant families, with a focus on quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its biosynthetic pathway. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing a foundation for further investigation into the therapeutic potential of this compound.

Introduction

Benzoxazinoids are a class of naturally occurring compounds found in a variety of plants, where they play a crucial role in defense mechanisms against herbivores and pathogens. This compound is a derivative of the core benzoxazinoid structure, and its hydroxylated nature suggests potential for unique biological activities. Understanding its distribution in plants, its concentration, and the pathways through which it is synthesized is essential for harnessing its potential for applications in medicine and agriculture.

Natural Occurrence

The primary documented natural source of this compound is in its glucosylated form, (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one. This compound has been isolated from the aerial parts of Acanthus ilicifolius, a plant belonging to the Acanthaceae family.[1][2] While other benzoxazinoids are well-known constituents of cereals such as wheat, maize, and rye, the 5-hydroxy derivative has, to date, been specifically identified in the Acanthus genus.[1]

Quantitative Data

Currently, there is a notable lack of specific quantitative data on the concentration of this compound or its glucoside in plant tissues. However, studies on related benzoxazinoids in the Acanthus genus can provide an estimate of the potential yield. For instance, in Acanthus mollis, derivatives of the related benzoxazinoid 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) were found to constitute 5.58% of an ethanolic extract of the leaves.[3] While not a direct measure, this suggests that 5-hydroxy-benzoxazinoids may also be present in significant quantities. Further targeted quantitative studies are necessary to determine the precise concentrations of this compound in Acanthus ilicifolius and to screen other plant species for its presence.

Table 1: Occurrence of (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one

| Plant Species | Family | Plant Part | Compound Form | Quantitative Data | Reference |

| Acanthus ilicifolius L. | Acanthaceae | Aerial Parts | (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one | Not Reported | [1][2] |

Experimental Protocols

The isolation and characterization of this compound from plant material require a multi-step process involving extraction, purification, and spectroscopic analysis. The following protocols are based on established methods for benzoxazinoid isolation from Acanthus species and other plants.

Extraction and Isolation

This protocol is adapted from the methods described for the isolation of benzoxazinoid glucosides from Acanthus ilicifolius.[1][4]

Experimental Workflow for Extraction and Isolation

Caption: Workflow for the extraction and isolation of (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one.

-

Plant Material Preparation: The aerial parts of Acanthus ilicifolius are air-dried at room temperature and then ground into a fine powder.

-

Extraction: The powdered plant material is macerated with methanol (MeOH) at room temperature for an extended period (e.g., 7 days), with the solvent being replaced periodically.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol (n-BuOH). The benzoxazinoid glucosides are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-BuOH fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

High-Speed Counter-Current Chromatography (HSCCC): Fractions containing the target compound are further purified using HSCCC. A suitable two-phase solvent system, such as ethyl acetate-n-butanol-water, is employed to achieve final purification.[5]

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the quantification of (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one.

Table 2: HPLC Method for Benzoxazinoid Glucoside Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Note: This method should be validated for the specific compound of interest by determining linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Spectroscopic Characterization

The structural elucidation of (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one is based on spectroscopic data.[1]

Table 3: Spectroscopic Data for (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one

| Technique | Data |

| ¹H-NMR (DMSO-d₆) | δ 12.20 (1H, brs, N-H), 6.75 (1H, dd, J=8.3, 8.1 Hz, H-7), 6.53 (2H, brd, J=8.3 Hz, H-6,8), 5.62 (1H, s, H-2), 4.53 (1H, d, J=7.8 Hz, H-1 Glc), 3.66 (1H, brd, J=11.5 Hz, H-6 Glc), 3.43 (1H, dd, J=11.0, 4.6 Hz, H-6 Glc), 3.14 (1H, m, H-5 Glc), 3.13 (1H, dd, J=9.3, 8.8 Hz, H-3 Glc), 3.02 (1H, dd, J=9.3, 9.0 Hz, H-4 Glc), 2.98 (1H, dd, J=8.8, 7.8 Hz, H-2 Glc) |

| ¹³C-NMR (DMSO-d₆) | δ 165.9 (C-3), 154.6 (C-5), 143.9 (C-4a), 132.8 (C-8a), 116.9 (C-7), 110.1 (C-6), 108.5 (C-8), 101.4 (C-1 Glc), 98.7 (C-2), 77.3 (C-5 Glc), 76.8 (C-3 Glc), 73.5 (C-2 Glc), 70.0 (C-4 Glc), 60.9 (C-6 Glc) |

| HR-FAB-MS | m/z 342.0820 [M-H]⁻ (Calculated for C₁₄H₁₅NO₉, 342.0825) |

Mass Spectral Fragmentation: The fragmentation of glucosylated benzoxazinoids in mass spectrometry typically involves the loss of the glucose moiety (162 Da) as a primary fragmentation step. Further fragmentation of the aglycone can provide structural information. For this compound, characteristic fragments would arise from cleavages within the benzoxazinone ring.

Biosynthesis

The biosynthesis of benzoxazinoids is best understood in maize, where it originates from indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway. A series of cytochrome P450 enzymes (BX1-BX5) are responsible for the formation of the core benzoxazinoid structure, which is then glucosylated for stability and storage.

The specific enzymatic step leading to the hydroxylation at the C-5 position of the aromatic ring in this compound has not yet been elucidated. It is hypothesized that a specific cytochrome P450 monooxygenase is responsible for this modification. These enzymes are known to catalyze a wide range of hydroxylation reactions on aromatic rings in plant secondary metabolism.[6] The timing of this hydroxylation event within the overall biosynthetic pathway (i.e., whether it occurs on an early indole intermediate or on a later benzoxazinoid precursor) remains a subject for future research.

Hypothesized Biosynthetic Pathway

Caption: A hypothesized biosynthetic pathway for (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one, highlighting the proposed C5-hydroxylation step.

Conclusion

This compound, occurring as its glucoside in Acanthus ilicifolius, represents an intriguing natural product with potential for further scientific investigation. This guide has summarized the current knowledge regarding its natural occurrence, provided a framework for its isolation and analysis, and outlined the current understanding of its biosynthesis. Significant research gaps remain, particularly in the areas of quantitative analysis and the elucidation of the specific biosynthetic enzymes involved in its formation. Addressing these knowledge gaps will be crucial for unlocking the full potential of this and related benzoxazinoid compounds in drug discovery and development.

References

- 1. Benzoxazinoid glucosides from Acanthus ilicifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Benzoxazolinone detoxification by N-Glucosylation: The multi-compartment-network of Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.au.dk [pure.au.dk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Isolation and Purification of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) from Cereal Crops

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, commonly known as DIBOA, is a naturally occurring benzoxazinoid found in a variety of cereal crops, including rye, wheat, and maize.[1][2][3] This compound and its derivatives are of significant interest to the scientific community due to their wide range of biological activities, including allelopathic, insecticidal, and antimicrobial properties.[4][5] As research into the potential pharmaceutical and agrochemical applications of DIBOA continues, the need for robust and efficient methods for its isolation and purification from natural sources has become increasingly critical.

This technical guide provides an in-depth overview of the methodologies for isolating and purifying DIBOA from cereal crops. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key pathways and workflows.

Data Presentation: Quantitative Analysis of DIBOA in Cereal Crops

The concentration of DIBOA can vary significantly between different cereal species and even between different cultivars and growth stages.[2][3] The following table summarizes reported yields of DIBOA from various cereal crops, providing a comparative overview for researchers selecting source materials.

| Cereal Crop | Plant Part | DIBOA Yield (µg/g dry weight) | Reference |

| Rye (Secale cereale) | Shoots | 112 - 1240 | [5] |

| Wheat (Triticum aestivum) | Seedlings | Not explicitly quantified, but present | [6][7] |

| Maize (Zea mays) | Seedlings | ~500 (as major component DIBOA) | [4] |

| Maize (Zea mays) | Inbred Lines (fresh weight) | 60 - 660 | [3] |

Note: Yields can be influenced by factors such as plant age, growing conditions, and the specific analytical methods used.

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of DIBOA from cereal plant material.

Extraction of DIBOA from Cereal Seedlings

This protocol is adapted from methodologies commonly used for the extraction of benzoxazinoids from cereal tissues.[6]

Materials:

-

Fresh or lyophilized cereal seedlings (e.g., rye, wheat, or maize)

-

70% Methanol (MeOH) in water

-

Liquid nitrogen

-

Mortar and pestle or a high-speed blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filtration apparatus (e.g., filter paper or glass microfiber filters)

Procedure:

-

Harvest fresh cereal seedlings and immediately freeze them in liquid nitrogen to quench metabolic processes. Alternatively, use lyophilized (freeze-dried) plant material.

-

Grind the frozen or lyophilized tissue to a fine powder using a pre-chilled mortar and pestle or a high-speed blender.

-

Weigh the powdered plant material and transfer it to an appropriate container.

-

Add 70% methanol to the powdered tissue at a ratio of 10:1 (v/w) (e.g., 10 mL of 70% MeOH for every 1 g of plant material).

-

Homogenize the mixture thoroughly for 5-10 minutes.

-

Centrifuge the homogenate at 4,000 x g for 15 minutes at 4°C to pellet the solid plant debris.

-

Carefully decant the supernatant, which contains the crude DIBOA extract, into a clean flask.

-

To maximize yield, the pellet can be re-extracted with another portion of 70% methanol, and the supernatants combined.

-

Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed. The resulting aqueous extract is now ready for purification.

Purification of DIBOA using Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for cleaning up the crude extract and removing interfering compounds before further purification by preparative HPLC.[5][7]

Materials:

-

Concentrated aqueous extract from the extraction step

-

C18 SPE cartridges

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

SPE manifold or vacuum system

Procedure:

-

Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

-

Load the sample: Dilute the concentrated aqueous extract with deionized water if necessary and load it onto the conditioned SPE cartridge.

-

Wash the cartridge: Pass 5-10 mL of deionized water through the cartridge to remove polar impurities such as sugars and salts.

-

Elute DIBOA: Elute the DIBOA from the cartridge with 5-10 mL of methanol. The polarity of the elution solvent can be adjusted (e.g., using a methanol/water mixture) to optimize the elution of DIBOA while leaving more non-polar impurities on the column.

-

Collect the eluate containing the partially purified DIBOA.

-

Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator. The resulting residue is now ready for preparative HPLC.

Isolation of DIBOA by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate pure compounds from a mixture.[8][9][10]

Materials:

-

Partially purified DIBOA extract from SPE

-

Preparative HPLC system equipped with a UV detector

-

Preparative C18 HPLC column

-

Mobile phase: Acetonitrile (ACN) and water (both HPLC grade), typically with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Fraction collector

Procedure:

-

Dissolve the sample: Dissolve the dried eluate from the SPE step in a small volume of the initial mobile phase composition.

-

Method Development (Analytical Scale): It is highly recommended to first develop a separation method on an analytical scale HPLC system using an analytical C18 column to determine the optimal mobile phase gradient and retention time of DIBOA.

-

Scale-up to Preparative HPLC: Based on the analytical method, scale up the injection volume and flow rate for the preparative column.

-

Set up the preparative HPLC system:

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might start with a low percentage of B (e.g., 10-20%) and increase linearly to a higher percentage (e.g., 50-60%) over 30-40 minutes. The exact gradient will depend on the method development results.

-

Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).

-

Detection: UV detector set at a wavelength where DIBOA has strong absorbance (e.g., around 254 nm or 280 nm).

-

-

Inject the sample and start the chromatographic run.

-

Collect fractions: Use a fraction collector to collect the eluent in separate tubes. Collect the fraction corresponding to the retention time of DIBOA as determined in the analytical run.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of the isolated DIBOA. Fractions with high purity can be pooled.

-

Solvent Removal: Evaporate the solvent from the pooled fractions containing pure DIBOA using a rotary evaporator or freeze-dryer to obtain the final purified compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of DIBOA from cereal crops.

Caption: Workflow for DIBOA isolation and purification.

Benzoxazinoid Biosynthesis Pathway

This diagram illustrates the biosynthetic pathway leading to the formation of DIBOA in cereal crops.

Caption: Biosynthesis pathway of DIBOA.

DIBOA-Mediated Plant Defense Signaling

The following diagram illustrates a simplified conceptual model of how DIBOA may be involved in plant defense signaling upon pathogen or herbivore attack. DIBOA and its derivatives can induce the expression of defense-related genes, leading to a heightened defense response.[4][11]

Caption: Conceptual model of DIBOA in plant defense.

Conclusion

The isolation and purification of this compound from cereal crops is a multi-step process that requires careful optimization of extraction and chromatographic techniques. This guide provides a comprehensive framework for researchers to develop and implement robust protocols for obtaining high-purity DIBOA for further scientific investigation and potential application development. The provided data and visualizations aim to facilitate a deeper understanding of the context and methodologies surrounding this important natural product. As research in this field progresses, the continued refinement of these methods will be essential for unlocking the full potential of DIBOA and other related benzoxazinoids.

References

- 1. Survival of Plants During Short-Term BOA-OH Exposure: ROS Related Gene Expression and Detoxification Reactions Are Accompanied With Fast Membrane Lipid Repair in Root Tips - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]

- 8. Preparative isolation and purification of two benzoxazinoid glucosides from Acanthus ilicifolius L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jordilabs.com [jordilabs.com]

- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) in Maize

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazinoids are a class of indole-derived secondary metabolites that play a crucial role in the defense mechanisms of various grasses, including maize (Zea mays). 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, commonly known as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one), is a central intermediate in the biosynthesis of these compounds. This technical guide provides a comprehensive overview of the DIBOA biosynthesis pathway in maize, detailing the enzymatic steps, regulatory networks, and experimental methodologies for its study. This information is critical for researchers in crop science aiming to enhance plant defense and for professionals in drug development exploring natural products as sources for novel therapeutic agents.

The Core Biosynthesis Pathway of DIBOA

The biosynthesis of DIBOA in maize is a well-characterized pathway involving a series of enzymatic reactions that convert a primary metabolite, indole-3-glycerol phosphate, into the benzoxazinoid core structure. The pathway is primarily active in young seedlings and is catalyzed by a set of enzymes encoded by the Bx gene cluster.

The initial step of the pathway occurs in the plastids, where the enzyme indole-3-glycerol phosphate lyase (BX1) converts indole-3-glycerol phosphate, a product of the shikimate pathway, into indole.[1][2] This reaction represents a key branch point from primary metabolism into specialized defensive chemistry.[2]

Following the formation of indole, a series of four consecutive oxygenation reactions are catalyzed by four distinct cytochrome P450-dependent monooxygenases: BX2, BX3, BX4, and BX5.[2][3] These enzymes are anchored in the endoplasmic reticulum membrane and act sequentially to introduce four oxygen atoms into the indole molecule, leading to the formation of the unstable aglucone DIBOA.[3][4]

To stabilize the reactive DIBOA molecule, it is glucosylated in the cytosol by UDP-glucosyltransferases, primarily BX8 and BX9.[1][3] This reaction yields the stable storage form, DIBOA-glucoside (DIBOA-Glc).[1] DIBOA-Glc is then transported to the vacuole for storage.[4]

Mandatory Visualization 1: DIBOA Biosynthesis Pathway

Caption: The core biosynthetic pathway of DIBOA in maize.

Data Presentation: Enzyme Kinetics

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference(s) |

| BX6 | DIBOA-Glc | 0.373 | 2.10 | [2] |

| BX7 | TRIBOA-Glc | < 0.4 | 0.25 | [2] |

Note: Kinetic data for BX1, BX2, BX3, BX4, BX5, BX8, and BX9 are not extensively reported in publicly available literature. Further biochemical characterization of these enzymes is required to complete this dataset.

Regulation of DIBOA Biosynthesis

The biosynthesis of DIBOA is tightly regulated at the transcriptional level, responding to developmental cues and environmental stresses. This regulation is primarily mediated by a network of transcription factors and signaling molecules, with jasmonic acid playing a key role.

Transcriptional Regulation

The expression of the Bx genes is coordinately regulated. Several families of transcription factors have been implicated in the control of Bx gene expression, including:

-

MYB transcription factors: ZmMYB61 and other MYB family members have been shown to correlate with Bx1 expression.

-

NAC transcription factors: ZmNAC35 is another transcription factor whose expression pattern mirrors that of Bx1.

-

WRKY transcription factors: ZmWRKY75 has been identified as a potential regulator of the Bx gene cluster.

-

bHLH transcription factors: ZmbHLH57 has been suggested to be involved in the regulation of Bx genes in response to herbivory.

These transcription factors likely bind to specific cis-regulatory elements in the promoter regions of the Bx genes, thereby activating or repressing their transcription.

Hormonal Regulation by Jasmonic Acid

Jasmonic acid (JA) is a key phytohormone involved in plant defense responses. Upon herbivore attack or pathogen infection, JA levels rise, leading to the induction of various defense-related genes, including those in the DIBOA biosynthesis pathway. The JA signaling pathway involves the degradation of JAZ repressor proteins, which in turn releases transcription factors like MYC2 that can activate the expression of target genes, including the Bx genes.[5]

Mandatory Visualization 2: Regulatory Network of DIBOA Biosynthesis

Caption: Simplified signaling pathway regulating DIBOA biosynthesis.

Experimental Protocols

Extraction of Benzoxazinoids from Maize Tissue

This protocol describes a standard method for the extraction of DIBOA and its glucosides from maize leaf or root tissue.

Materials:

-

Maize tissue (fresh or frozen in liquid nitrogen)

-

Extraction solvent: 70:30 (v/v) methanol:water with 0.1% formic acid

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge (capable of 13,000 rpm and 10°C)

-

Pipettes and tips

Procedure:

-

Weigh approximately 100 mg of finely ground maize tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent to the tube.

-

Vortex the mixture vigorously for 20 seconds.

-

Centrifuge the tube at 13,000 rpm for 20 minutes at 10°C.

-

Carefully transfer the supernatant to a new tube for analysis.

Quantification of DIBOA and DIBOA-Glc by HPLC-MS/MS

This protocol outlines a typical method for the quantification of DIBOA and DIBOA-Glc using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Instrumentation:

-

UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-3 min: 2% to 20% B

-

3-6 min: 20% to 100% B

-

6-8 min: Hold at 100% B

-

8-10 min: Re-equilibrate at 2% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive and negative modes are often used for comprehensive analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for DIBOA and DIBOA-Glc need to be optimized on the specific instrument.

Heterologous Expression and Purification of BX Enzymes (General Protocol)

This general protocol can be adapted for the expression and purification of soluble BX enzymes (e.g., BX1, BX8, BX9) in E. coli. Membrane-bound enzymes like BX2-BX5 require more specialized protocols, often involving expression in yeast or insect cells and solubilization with detergents.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., His-tag, GST-tag) containing the coding sequence of the BX enzyme.

-

LB medium with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins).

-

Wash and elution buffers for chromatography.

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate for several hours at a suitable temperature (e.g., 16-30°C).

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to the equilibrated affinity chromatography column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the tagged protein with elution buffer containing a high concentration of the competing ligand (e.g., imidazole for His-tagged proteins).

-

Analyze the purified protein by SDS-PAGE and determine its concentration.

Mandatory Visualization 3: Experimental Workflow

Caption: General workflow for studying DIBOA biosynthesis.

Conclusion

The biosynthesis of DIBOA in maize is a well-defined pathway of significant importance for plant defense. This guide has provided a detailed overview of the core biosynthetic steps, the regulatory networks that control the pathway, and key experimental protocols for its investigation. While the functions of the core enzymes are known, a complete quantitative understanding of the pathway's kinetics is an area for future research. A deeper understanding of the biosynthesis and regulation of DIBOA and other benzoxazinoids will continue to be a valuable area of study for enhancing crop resilience and for the discovery of novel bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mnl.maizegdb.org [mnl.maizegdb.org]

- 4. researchgate.net [researchgate.net]

- 5. A maize enzyme from the 2-oxoglutarate-dependent oxygenase family with unique kinetic properties, mediates resistance against pathogens and regulates senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and biological properties of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one. This document includes detailed experimental protocols for its synthesis and characterization, quantitative data, and a visualization of its relevant biological signaling pathway.

Chemical Structure and Properties

This compound is a heterocyclic organic compound built upon a benzoxazine core. Its structure features a benzene ring fused to an oxazine ring, with a hydroxyl group at the 5-position and a ketone at the 3-position.

IUPAC Name: this compound

Chemical Formula: C₈H₇NO₃

Molecular Weight: 165.15 g/mol

CAS Number: 177210-33-2

Stereochemistry: The carbon atom at the 2-position (C2) of the oxazine ring is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, this compound is an achiral molecule and does not exhibit stereoisomerism.

Physicochemical Properties:

| Property | Value (for 2H-1,4-benzoxazin-3(4H)-one) |

| Melting Point | 173-175 °C |

| Solubility | Soluble in methanol (25 mg/mL) |

Synthesis and Characterization

The synthesis of this compound serves as a key step in the development of various biologically active derivatives. A representative synthetic route is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies used for the synthesis of the core scaffold of novel β2-adrenoceptor agonists.

Materials:

-

2-Amino-6-hydroxyphenol

-

Chloroacetyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure:

Step 1: Synthesis of N-(2-hydroxy-6-aminophenyl)chloroacetamide

-

Dissolve 2-Amino-6-hydroxyphenol in a suitable solvent such as acetone.

-

Add an aqueous solution of sodium bicarbonate.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether/ethyl acetate) to yield N-(2-hydroxy-6-aminophenyl)chloroacetamide.

Step 2: Synthesis of this compound

-

Dissolve the product from Step 1 in DMF.

-

Add potassium carbonate to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (petroleum ether/ethyl acetate) to obtain this compound.

Characterization Data

The following are anticipated spectroscopic data based on the structure of this compound and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Signals corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern (e.g., doublets, triplets).

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons at the C2 position of the oxazine ring.

-

Amine Proton (-NH-): A broad singlet for the proton on the nitrogen atom.

-

Hydroxyl Proton (-OH): A singlet for the phenolic hydroxyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the downfield region (around 165-175 ppm) corresponding to the amide carbonyl carbon.

-

Aromatic Carbons: Signals in the aromatic region (around 110-150 ppm). The carbon attached to the hydroxyl group will be shifted accordingly.

-

Methylene Carbon (-CH₂-): A signal corresponding to the C2 carbon.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretching: A peak in the region of 3100-3500 cm⁻¹ for the amine group.

-

C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ due to the amide carbonyl group.

-

C-O Stretching: Bands in the fingerprint region corresponding to the ether linkage.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 165.04).

Biological Activity and Signaling Pathway

Derivatives of this compound have been identified as potent and selective β2-adrenoceptor agonists.[1] The β2-adrenergic receptor is a G-protein coupled receptor that plays a crucial role in smooth muscle relaxation, particularly in the bronchioles of the lungs.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist, such as a derivative of this compound, initiates a downstream signaling cascade.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for structurally related compounds to provide a comparative context.

Chemical Identity and Structure

This compound is a derivative of the 1,4-benzoxazine scaffold, characterized by a hydroxyl group at the 5-position of the benzene ring. Its chemical structure and key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 177210-33-2 | [1] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Canonical SMILES | C1=CC(=O)NC2=C(OC1)C=CC=C2O | [1] |

| InChI | InChI=1S/C8H7NO3/c10-5-2-1-3-6-8(5)9-7(11)4-12-6/h1-3,10H,4H2,(H,9,11) | [1] |

| InChIKey | RVBZJDZYVVGTTH-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | This compound (Target) | 2H-1,4-Benzoxazin-3(4H)-one (Parent Compound) | 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (Isomer) |

| Physical State | Solid | Crystals or powder | - |

| Melting Point (°C) | Data not available | 173-175[2], 170-176[3] | 168-169[4] |

| Boiling Point (°C) | Data not available | Data not available | 329.3 at 760 mmHg (Predicted)[4] |

| Solubility | Data not available | Methanol: 25 mg/mL[2] | Data not available |

| pKa | Data not available | Data not available | Data not available |

| logP | Data not available | Data not available | 0.86620 (Predicted)[4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly described in the reviewed literature. However, based on standard laboratory practices for the characterization of organic compounds, the following general methodologies can be proposed.

Synthesis and Purification

The synthesis of this compound can be approached through multi-step reaction schemes common for benzoxazinone derivatives. A generalized workflow is depicted below.

A generalized workflow for the synthesis and purification of benzoxazinone derivatives.

A common synthetic route involves the reaction of an appropriately substituted 2-aminophenol with a suitable C2-synthon, such as chloroacetyl chloride, followed by intramolecular cyclization. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Assessment

The solubility can be determined by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then measured, often by UV-Vis spectroscopy or HPLC.

pKa and logP Determination

The acid dissociation constant (pKa) can be determined potentiometrically or spectrophotometrically by titrating a solution of the compound with a standard acid or base. The octanol-water partition coefficient (logP) is typically determined using the shake-flask method, where the compound is partitioned between octanol and water, and the concentration in each phase is measured.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

Workflow for the spectroscopic characterization of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon environments in the molecule, confirming the connectivity of atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the lactam.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the exact molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Logical Relationships of Physicochemical Properties

The physicochemical properties of a compound are interconnected and influence its behavior in various systems, which is of critical importance in drug development.

Relationship between key physicochemical properties and ADME processes.

Properties such as solubility and lipophilicity (logP) are crucial determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The pKa influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Conclusion

This technical guide has compiled the available physicochemical information for this compound and its close analogs. While direct experimental data for the target compound is scarce, the provided information serves as a valuable starting point for researchers. Further experimental characterization is necessary to fully elucidate its properties and potential as a lead compound in drug discovery. The generalized experimental protocols and workflows presented here offer a framework for such future investigations.

References

Spectroscopic and Synthetic Profile of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of predicted spectroscopic values and data from its core structure, 2H-1,4-benzoxazin-3(4H)-one. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a significant heterocyclic motif found in a variety of biologically active molecules. Derivatives of this core structure have garnered interest in medicinal chemistry, making the characterization of its analogs crucial for new drug discovery and development.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and by analogy to the experimentally determined data for the parent compound, 2H-1,4-benzoxazin-3(4H)-one.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Protons | Predicted Assignment |

| ~10.5 | br s | 1H | -OH |

| ~7.0-7.2 | m | 3H | Ar-H |

| ~4.6 | s | 2H | -O-CH₂- |

Predictions are based on the known spectrum of 2H-1,4-benzoxazin-3(4H)-one and the expected electronic effects of a hydroxyl group on the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Predicted Assignment |

| ~165 | C=O (amide) |

| ~145 | Ar-C-OH |

| ~140 | Ar-C-N |

| ~125 | Ar-C-O |

| ~115-120 | Ar-CH |

| ~67 | -O-CH₂- |

Predictions are based on the known spectrum of 2H-1,4-benzoxazin-3(4H)-one and established substituent effects.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Predicted Assignment |

| 3400-3200 | O-H stretch (phenolic) |

| 3200-3100 | N-H stretch (amide) |

| ~1680 | C=O stretch (amide) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

Predictions are based on characteristic group frequencies and the IR spectrum of 2H-1,4-benzoxazin-3(4H)-one.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Assignment |

| 165 | [M]⁺ (Molecular Ion) |

| 136 | [M - CO - H]⁺ |

| 108 | [M - CO - CO - H]⁺ |

Predicted fragmentation pattern is based on the structure of the molecule and common fragmentation pathways for related compounds.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the dry, powdered sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the GC-MS system.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and the molecular ion.

-

Mass Analysis: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

An In-depth Technical Guide on the Tautomerism and Stability of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential tautomerism and stability of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and theoretical principles to predict its behavior. It outlines potential tautomeric forms and discusses the factors influencing their relative stability. Furthermore, this guide proposes detailed experimental and computational protocols for the elucidation of its tautomeric equilibrium and for the assessment of its chemical stability. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing a roadmap for its characterization and development.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in drug discovery and development.[1] The different tautomers of a molecule can exhibit distinct physicochemical properties, including solubility, lipophilicity, and pKa, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. For nitrogen- and oxygen-containing heterocyclic compounds such as 2H-1,4-benzoxazin-3(4H)-one derivatives, keto-enol tautomerism is a common phenomenon.[2][3] The position of the tautomeric equilibrium can be influenced by various factors, including intramolecular hydrogen bonding, solvent polarity, temperature, and pH.[4][5]

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] The introduction of a hydroxyl group at the 5-position of the benzoxazinone ring introduces the possibility of additional tautomeric forms, which could significantly impact its biological activity and stability.

Potential Tautomeric Forms of this compound

Based on fundamental principles of keto-enol and lactam-lactim tautomerism, this compound is predicted to exist in equilibrium between at least four potential tautomeric forms. The predominant form in a given environment will be determined by the relative thermodynamic stabilities of the tautomers.

Caption: Predicted tautomeric equilibria for this compound.

-

Tautomer 1 (Keto-Lactam): This is the commonly depicted structure, featuring a phenolic hydroxyl group and a lactam (cyclic amide) moiety.

-

Tautomer 2 (Enol-Lactim): This form arises from the tautomerization of the lactam to a lactim and the phenol to a dienone.

-

Tautomer 3 (Dienone): This tautomer results from the keto-enol tautomerization of the phenolic hydroxyl group, leading to a quinone-like structure.

-

Tautomer 4 (Enol-Dienone): This form combines the enolization of the lactam and the keto form of the phenolic ring.

The relative populations of these tautomers are expected to be highly dependent on the solvent environment. Polar protic solvents may favor the more polar keto-lactam form through hydrogen bonding, while nonpolar solvents might shift the equilibrium towards other forms.

Factors Influencing Tautomeric Stability

The stability of the different tautomers of this compound will be governed by a combination of electronic and steric factors, as well as intermolecular interactions.

-

Aromaticity: The keto-lactam form (T1) benefits from the high stability of the aromatic benzene ring. Tautomers that disrupt this aromaticity (T3 and T4) are expected to be significantly less stable.[7]

-

Intramolecular Hydrogen Bonding: The presence of the 5-hydroxyl group allows for the formation of an intramolecular hydrogen bond with the oxygen of the lactam carbonyl in the keto-lactam form. This six-membered ring hydrogen bond is expected to significantly stabilize this tautomer.[8]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent will play a crucial role.[4][9] Polar aprotic solvents may favor the keto form, while non-polar solvents could potentially favor the enol form to a greater extent.

-

Substitution Effects: The electronic nature of any additional substituents on the benzoxazinone ring could influence the acidity of the phenolic and amide protons, thereby shifting the tautomeric equilibrium.

Proposed Methodologies for Tautomerism and Stability Analysis

Given the lack of specific experimental data, the following protocols are proposed for a comprehensive investigation into the tautomerism and stability of this compound.

Experimental Protocols

A systematic experimental approach is necessary to unequivocally identify the predominant tautomeric forms and to quantify their relative stabilities.

The synthesis of this compound can be approached through several established routes for substituted benzoxazinones, often starting from appropriately substituted 2-aminophenols.[10][11] A potential synthetic workflow is outlined below.

Caption: Proposed workflow for the synthesis and analysis of this compound.

Protocol:

-

Protection of the amino group of a suitable starting material like 2-amino-4-methoxyphenol.

-

N-acylation with an appropriate reagent such as chloroacetyl chloride.

-

Intramolecular Williamson ether synthesis to form the oxazine ring.

-

Demethylation to yield the final 5-hydroxy product.

-

Purification of the final product using column chromatography and/or recrystallization to ensure high purity for subsequent analyses.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Spectra should be acquired in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe any solvent-induced shifts in the tautomeric equilibrium.[9][12] The presence of multiple sets of signals would indicate the co-existence of different tautomers. The chemical shift of the phenolic proton and the amide proton will be particularly informative.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguous assignment of all proton and carbon signals for each tautomer present.

-

Variable-Temperature NMR: Studying the NMR spectra at different temperatures can provide thermodynamic data (ΔH° and ΔS°) for the tautomeric interconversion.[5]

-

-

UV-Vis Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

The IR spectra should provide characteristic absorption bands for the C=O (lactam), O-H (hydroxyl), and N-H (amide) functional groups. The position and shape of these bands can provide clues about the tautomeric form and the extent of hydrogen bonding.

-

For use in drug development, the chemical stability of this compound must be thoroughly assessed. Forced degradation studies under various stress conditions are recommended.

Protocol:

-

Prepare solutions of the compound in appropriate solvents.

-

Expose the solutions to the following conditions:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat (e.g., 80 °C).

-

Photolytic: Exposure to UV light.

-

-

At specified time points, withdraw aliquots and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and any degradation products.

-

Characterize any significant degradation products using LC-MS/MS to elucidate the degradation pathways.

Computational Protocols

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the tautomers.

Caption: A typical workflow for the computational investigation of tautomerism.

Protocol:

-

Structure Generation: Build the 3D structures of all potential tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Single-Point Energy Refinement: Calculate more accurate single-point energies using a larger basis set and a more robust functional (e.g., M06-2X/def2-TZVP).

-

Solvent Effects: Include the effects of different solvents using a continuum solvation model (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD).

-

Analysis: Compare the relative Gibbs free energies of the tautomers in the gas phase and in different solvents to predict the position of the tautomeric equilibrium. The calculated NMR chemical shifts and simulated UV-Vis spectra can be compared with experimental data for validation.[14]

Data from Analogous Systems

| Compound Class | Predominant Tautomer(s) | Method of Analysis | Key Findings |

| Hydroxyquinolines | Keto and Enol forms in equilibrium | UV-Vis, NMR, DFT | Equilibrium is highly solvent-dependent; polar solvents favor the more polar keto form.[4][15] |

| Hydroxy-pyridines | Keto form often predominates in solution | Spectroscopic and Computational | The energetic penalty of disrupting aromaticity is a major factor. |

| Benzoylthioureas with phenolic groups | Trans-cis configurations observed | X-ray, NMR, DFT | Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformers.[16] |

This data from analogous systems suggests that for this compound, the keto-lactam form is likely to be the most stable, particularly in polar solvents, due to the preservation of aromaticity and the potential for intramolecular hydrogen bonding. However, the presence of other tautomers in detectable amounts, especially in non-polar environments, cannot be ruled out without direct experimental evidence.

Conclusion and Future Work

The tautomeric behavior and stability of this compound are critical parameters for its potential development as a therapeutic agent. This technical guide has outlined the probable tautomeric forms and the key factors that are expected to govern their equilibrium. Based on theoretical considerations and data from analogous compounds, the keto-lactam form is predicted to be the most stable tautomer.

However, a definitive understanding requires rigorous experimental and computational investigation. The detailed protocols proposed herein for synthesis, spectroscopic analysis, stability testing, and computational modeling provide a clear framework for future research. Elucidating the precise tautomeric landscape and degradation pathways of this compound will be essential for establishing its structure-activity relationships, optimizing its formulation, and ensuring its safety and efficacy in preclinical and clinical development.

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 4. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. jddtonline.info [jddtonline.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one core structure is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of derivatives and analogs with significant therapeutic potential. These compounds have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. It is designed to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system. The guide includes detailed experimental protocols for key synthetic and biological assays, a compilation of quantitative structure-activity relationship data, and visualizations of relevant signaling pathways.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery.[1][2] Their structural features, including the fused benzene and oxazine rings, provide a rigid framework amenable to diverse chemical modifications, allowing for the fine-tuning of their pharmacological properties. The inherent biological activities of the core structure, coupled with the potential for introducing various functional groups, have led to the development of potent and selective agents targeting a range of biological processes. This guide will delve into the key aspects of these compounds, from their chemical synthesis to their biological applications.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through several synthetic routes, often starting from substituted 2-aminophenols.

General Synthetic Strategies

Common synthetic approaches involve the cyclization of a 2-aminophenol derivative with a suitable two-carbon synthon. One prevalent method is the reaction of a 2-aminophenol with a chloroacetyl chloride, followed by intramolecular cyclization.[3] Modifications to this core structure, such as the introduction of substituents on the aromatic ring or at the N-4 or C-2 positions, are achieved by using appropriately substituted starting materials or through post-synthesis modifications.

Another strategy involves the reaction of 2-aminophenols with dibenzoylacetylene, leading to the formation of 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanones.[4] Furthermore, copper-catalyzed and palladium-catalyzed reactions have been developed for the efficient synthesis of various benzoxazinone derivatives.[2][5]

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one [3]

-

A mixture of 2-amino-3-hydroxypyridine (5g), dichloromethane (20ml), and triethylamine (4ml) is taken in a round-bottom flask under ice-cold conditions.

-

The mixture is stirred well using a magnetic stirrer with the simultaneous dropwise addition of ice-cold chloroacetyl chloride (3ml).

-

The reaction mixture is stirred for an additional 2 hours at room temperature.

-

The solvent is evaporated under reduced pressure.

-

The residue is washed with water, dried, and recrystallized from ethanol to yield the desired product.

Protocol 2.2.2: Copper-Catalyzed Synthesis of N-Substituted 2H-1,4-benzoxazin-3(4H)-ones [6]

-

To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).

-

Stir the resulting mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a remarkable range of biological activities. The following sections and tables summarize the key findings and quantitative data.

Antioxidant Activity

Many benzoxazinone derivatives possess potent antioxidant properties, primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. The 5-hydroxy group on the benzoxazine ring is a key contributor to this activity.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound/Derivative | Assay | IC50/EC50 (µM) | Reference |

| Dihydrobenzoxazinone derivatives with styryl side chains | ALR2 inhibition | 0.082 - 0.308 | [7] |

| Phenolic benzazolone compounds 13 and 14b | LDL oxidation inhibition | Ratio R=2.5, 3.2 (at 5 µM) | [8] |

| Quinazolinone-vanillin derivative 5 | DPPH scavenging | 61.53% inhibition at 1 mg/mL | [9] |

| Quinazolinone-vanillin derivative 6 | DPPH scavenging | 59.66% inhibition at 1 mg/mL | [9] |

| 3-bromo-4-hydroxy substituted 2-aminothiazol-4(5H)-one analog | Tyrosinase inhibition (l-DOPA) | 6.9 | [10] |

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit pro-inflammatory enzymes and cytokines.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Target/Assay | IC50/EC50 (µM) / % Inhibition | Reference |

| 2H-1,4-benzoxazin-3(4H)-one derivatives e2, e16, e20 | LPS-induced NO production in BV-2 cells | Significant reduction | [11] |

| Schiff base derivatives of 2H-1,4-pyridoxazin-3(4H)-one | Carrageenan-induced paw edema | 45.00-70.00% protection | [3] |

Anticancer Activity

A significant area of research for these derivatives is in oncology, where they have shown promise in inhibiting cancer cell growth through various mechanisms.

Table 3: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |

| 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrid 3 | A549 | 0.32 | [7] |

| 1,2,3-triazole-linked ciprofloxacin-chalcone hybrid 8 | HCT116 | 4.87 | [7] |

| Cabotegravir derivative with 1,2,3-triazole 7 | HepG2 | 4.07 | [7] |

| 1,2,3-triazole-linked ciprofloxacin-chalcone hybrid 4j | HCT116 | 2.53 | [12] |

| Benzoxazine–purine hybrid 9 | MCF-7 | 4.06 | [13] |

| Benzoxazine–purine hybrid 12 | MCF-7 | 3.39 | [13] |

| 4-phenyl-2H-benzo[b][7][14]oxazin-3(4H)-one derivative 8d-1 | PI3Kα | 0.00063 | [6] |

| 3,4‐dihydro‐1,4‐benzoxazin‐2‐one derivative 10 | HeLa | 10.46 | [15] |

Antifungal Activity

Several derivatives have demonstrated efficacy against various fungal pathogens.

Table 4: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | EC50 (µg/mL) | Reference |

| 1,4-benzoxazin-3-one derivative 5L | Gibberella zeae | 20.06 | [16] |

| 1,4-benzoxazin-3-one derivative 5o | Gibberella zeae | 23.17 | [16] |

| 1,4-benzoxazin-3-one derivative 5q | Pellicularia sasakii | 26.66 | [16] |

| 1,4-benzoxazin-3-one derivative 5r | Phytophthora infestans | 15.37 | [16] |

| 1,4-benzoxazin-3-one derivative 5p | Capsicum wilt | 26.76 | [16] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives are a result of their interaction with multiple cellular targets and signaling pathways.

Nrf2/HO-1 Signaling Pathway

The antioxidant and anti-inflammatory effects of many of these compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, these compounds can promote the dissociation of Nrf2 from its inhibitor Keap1, leading to its translocation to the nucleus and the subsequent transcription of antioxidant genes, including HO-1.[14][17][18]

Caption: Nrf2/HO-1 Signaling Pathway Activation.

Apoptosis Signaling Pathway

The anticancer activity of certain derivatives is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, the release of cytochrome c from mitochondria, and the regulation of Bcl-2 family proteins.[8][13][19][20][21]

Caption: Intrinsic Apoptosis Signaling Pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some 4-phenyl-2H-benzo[b][7][14]oxazin-3(4H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR, highlighting a key mechanism for their anticancer effects.[6][15]

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Key Experimental Methodologies

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 5.1.1: MTT Assay [12][14][18][22][23]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for studying the expression levels of proteins involved in signaling pathways.

Protocol 5.2.1: Western Blot for Nrf2 and HO-1 [1][7][17][24][25]

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Caption: General Workflow for Western Blot Analysis.

Conclusion and Future Directions

This compound derivatives and their analogs represent a highly promising class of compounds with a wide array of biological activities. Their synthetic tractability allows for the generation of large libraries of compounds for structure-activity relationship studies. The quantitative data presented in this guide highlights their potential as antioxidant, anti-inflammatory, and anticancer agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as Nrf2/HO-1, apoptosis, and PI3K/Akt/mTOR, provides a solid foundation for their further development.

Future research in this area should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further exploration of their mechanisms of action will be crucial for identifying novel therapeutic targets and for the rational design of next-generation drugs. The detailed protocols and compiled data in this technical guide are intended to facilitate these efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzoxazinone synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchhub.com [researchhub.com]

- 15. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western blot analysis for NF-κB p65, Nrf-2 and HO-1 [bio-protocol.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 21. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 22. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Preliminary Bioactivity Screening of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals